molecular formula C14H23NO4 B1642956 2,5-Dioxopyrrolidin-1-yl decanoate CAS No. 22102-66-5

2,5-Dioxopyrrolidin-1-yl decanoate

Cat. No.: B1642956
CAS No.: 22102-66-5
M. Wt: 269.34 g/mol
InChI Key: ZHCGDUYHEXICCS-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl decanoate is a chemical compound that belongs to the class of N-hydroxysuccinimide (NHS) esters. These esters are widely used in organic synthesis and bioconjugation due to their ability to form stable amide bonds with primary amines. The compound is characterized by the presence of a decanoate group attached to the 2,5-dioxopyrrolidin-1-yl moiety, which imparts unique chemical properties and reactivity.

Biochemical Analysis

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2,5-Dioxopyrrolidin-1-yl decanoate in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl decanoate typically involves the reaction of N-hydroxysuccinimide with decanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is purified by recrystallization or column chromatography to obtain the pure ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve large-scale production. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl decanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ester group is susceptible to nucleophilic attack by primary amines, leading to the formation of stable amide bonds.

    Hydrolysis: In the presence of water or aqueous solutions, the ester can hydrolyze to yield N-hydroxysuccinimide and decanoic acid.

    Reduction: The compound can be reduced under specific conditions to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Primary amines, such as ethylamine or lysine, in an organic solvent like dimethylformamide (DMF) or acetonitrile.

    Hydrolysis: Aqueous solutions with mild acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Amides: Formed through nucleophilic substitution with primary amines.

    N-hydroxysuccinimide and Decanoic Acid: Formed through hydrolysis.

    Alcohols: Formed through reduction.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl decanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent in peptide synthesis and the preparation of bioconjugates.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.

    Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and coatings, with improved properties.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxysuccinimide Esters: Such as N-hydroxysuccinimide acetate and N-hydroxysuccinimide propionate.

    Other NHS Esters: Including N-hydroxysulfosuccinimide esters and N-hydroxyphthalimide esters.

Uniqueness

2,5-Dioxopyrrolidin-1-yl decanoate is unique due to its long-chain decanoate group, which imparts distinct hydrophobic properties and enhances its reactivity in organic solvents. This makes it particularly useful in applications requiring the modification of hydrophobic biomolecules or materials.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-8-9-14(18)19-15-12(16)10-11-13(15)17/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCGDUYHEXICCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22102-66-5
Record name N-Succinimidyl Decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of decanoyl chloride (5.0 g) in tetrahydrofuran (20 ml) was dropwise added to a mixture of N-hydroxysuccinimide (3.06 g) and triethylamine (3.7 ml) in tetrahydrofuran (30 ml) with stirring under ice-cooling. The mixture was stirred at the same temperature for one hour and then at ambient temperature for 15 hours. A precipitate was filtered off and the filtrate was concentrated under reduced pressure. The residue was dissolved in ethyl acetate (50 ml). The solution was washed with water (50 ml), dried over magnesium sulfate, and concentrated under reduced pressure. The residue was crystallized from ethyl acetate-hexane to give N-decanoyloxysuccinimide as a crystal (4.95 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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